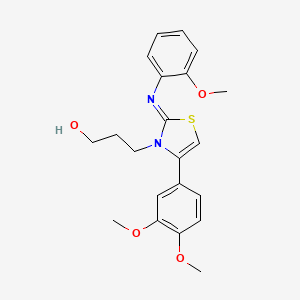

(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol

Description

“(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol” is a thiazole derivative characterized by a central thiazole ring substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 2-position with a (2-methoxyphenyl)imino moiety. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, though specific data for this compound remain underexplored in the provided literature.

Properties

IUPAC Name |

3-[4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-25-18-8-5-4-7-16(18)22-21-23(11-6-12-24)17(14-28-21)15-9-10-19(26-2)20(13-15)27-3/h4-5,7-10,13-14,24H,6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJASWRWYAYQZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCCO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its thiazole ring and multiple methoxy-substituted phenyl groups. Its IUPAC name reflects its complex structure, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄S |

| Molecular Weight | 373.42 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity:

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The thiazole moiety is often implicated in enhancing cytotoxic effects against various tumor cell lines. For instance, derivatives with methoxy substitutions have been noted for their selective cytotoxicity against human cancer cell lines.

2. Antioxidant Properties:

The presence of methoxy groups contributes to the compound's ability to scavenge free radicals. Antioxidant assays reveal that such compounds can significantly reduce oxidative stress markers in vitro.

3. Antimicrobial Effects:

Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The thiazole ring is known to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insight into the potential effects of this compound.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a similar thiazole derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via caspase activation.

Study 2: Antioxidant Capacity

Research published in Food Chemistry evaluated various methoxy-substituted phenolic compounds for their antioxidant activity using DPPH and ABTS assays. The results indicated that compounds with multiple methoxy groups showed enhanced radical scavenging activity.

Study 3: Antimicrobial Testing

A study conducted by researchers at a leading university tested several thiazole derivatives against common pathogens. The results indicated that certain derivatives had MIC values lower than standard antibiotics, suggesting strong antimicrobial potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic features of the target compound are compared below with two isostructural thiazole derivatives from the literature (compounds 4 and 5 in ) . These analogs share a thiazole core but differ in substituents and conformational properties.

Key Observations:

Substituent Effects: The target compound’s 3,4-dimethoxyphenyl and 2-methoxyphenyl groups contrast with the chloro- and fluorophenyl substituents in Compounds 4 and 4. The Z-configuration in the target compound may impose distinct steric interactions compared to the unconstrained analogs in Compounds 4 and 5.

Crystallography :

- Compounds 4 and 5 crystallize in a triclinic system (P¯1) with two independent molecules per asymmetric unit. Their near-planar conformations (excluding one fluorophenyl group) suggest that bulky substituents in the target compound could disrupt planarity, affecting packing efficiency or crystallinity .

Synthesis :

- While Compounds 4 and 5 were synthesized in high yields (>80%) via cyclocondensation, the target compound’s synthesis route and yield are unreported. Methoxy groups may require milder conditions due to reduced electrophilicity compared to halogens.

Research Findings and Implications

- Structural Insights : The isostructural analogs (Compounds 4 and 5) demonstrate that halogen substituents favor planar conformations, whereas methoxy groups in the target compound may introduce steric hindrance or torsional strain. Computational modeling or experimental crystallography (e.g., using SHELX ) could clarify these effects.

- Limitations: No data on the target compound’s biological activity, solubility, or stability are available in the provided evidence. Further studies are needed to correlate structural features with functional outcomes.

Q & A

Q. What degradation products form under accelerated stability conditions, and how are they characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.